

Phenol-Chloroform RNA Extraction from Cultured Cells: Application Notes and Protocols

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This document provides a detailed protocol for the isolation of high-quality total RNA from cultured cells using the phenol-chloroform extraction method. This technique is a cornerstone of molecular biology, valued for its robustness in yielding pure RNA suitable for a wide range of downstream applications, including RT-PCR, qPCR, Northern blotting, and RNA sequencing.

Principle of the Method

Phenol-chloroform RNA extraction is a liquid-liquid extraction technique that separates nucleic acids from proteins and other cellular components based on their differential solubility in organic and aqueous phases. The process begins with cell lysis in a solution containing a chaotropic agent, typically guanidinium isothiocyanate, which denatures proteins and inactivates ribonucleases (RNases), thereby preserving RNA integrity.[1] Acidic phenol is then added; at a low pH, DNA partitions into the organic phase and interphase, while RNA remains in the aqueous phase.[1][2] Chloroform enhances the denaturation of proteins and promotes the separation of the organic and aqueous phases.[3][4] Following centrifugation, the RNA-containing upper aqueous phase is collected. The RNA is then precipitated from the aqueous phase using isopropanol, washed with ethanol to remove residual salts, and finally resuspended in an RNase-free solution.

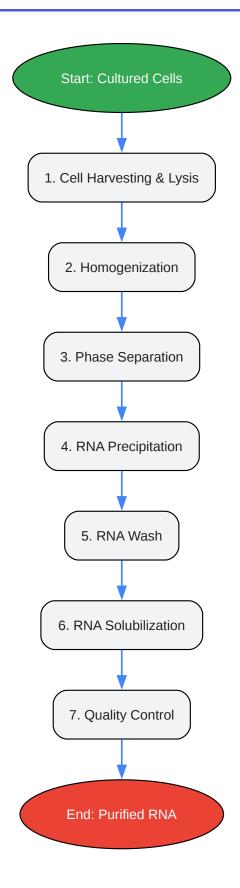
Materials and Reagents



| Reagent | Composition | Storage |
|----------------------------------------|-----------------------------------------------------------------------------------|------------------|
| Lysis Solution (e.g., TRIzol® Reagent) | Guanidinium isothiocyanate, phenol, 8-hydroxyquinoline, and β-mercaptoethanol.[5] | Room Temperature |
| Chloroform | Analytical Grade | Room Temperature |
| Isopropanol | 100%, Molecular Biology Grade | Room Temperature |
| Ethanol | 75% in RNase-free water, Molecular Biology Grade | -20°C |
| RNase-free Water (DEPC-treated) | Diethylpyrocarbonate-treated and autoclaved water.[6] | Room Temperature |
| Phosphate-Buffered Saline (PBS) | pH 7.4, RNase-free | Room Temperature |

Experimental Workflow





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Figure 1. A high-level overview of the phenol-chloroform RNA extraction workflow.



Detailed Experimental Protocol

This protocol is optimized for a 6-well plate format with approximately 1 x 10^5 to 1 x 10^7 cells per well. Adjust volumes accordingly for different culture vessel sizes.

Cell Harvesting and Lysis

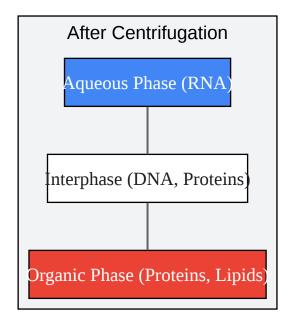
- · For Adherent Cells:
 - Aspirate the culture medium from the wells.
 - Wash the cell monolayer once with 1-2 mL of ice-cold, sterile PBS.
 - Aspirate the PBS completely.
 - Add 1 mL of TRIzol® Reagent directly to each well.[7]
 - Lyse the cells by repeatedly pipetting the solution up and down over the entire surface of the well to ensure complete cell lysis.
- For Suspension Cells:
 - Transfer the cell suspension to a conical tube.
 - Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.
 - Discard the supernatant.
 - Add 1 mL of TRIzol® Reagent to the cell pellet.
 - Lyse the cells by vortexing or repeatedly pipetting until the pellet is fully resuspended.

Homogenization

- Incubate the cell lysate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[8]
- Transfer the lysate to a 1.5 mL microcentrifuge tube.



Phase Separation



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Figure 2. Phase separation after chloroform addition and centrifugation.

- Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used.[8]
- Securely cap the tube and shake it vigorously by hand for 15 seconds. Do not vortex, as this
 can lead to genomic DNA shearing and contamination.[5]
- Incubate the mixture at room temperature for 2-3 minutes.[8]
- Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[8]
- Following centrifugation, the mixture will separate into three distinct phases: a lower red
 organic phase, a white interphase, and a colorless upper aqueous phase which contains the
 RNA.[8]

RNA Precipitation

 Carefully transfer the upper aqueous phase to a fresh, RNase-free microcentrifuge tube. Be cautious not to disturb the interphase, as it contains DNA and proteins.



- Add 0.5 mL of 100% isopropanol per 1 mL of TRIzol® Reagent initially used.[8]
- Mix gently by inverting the tube several times and incubate at room temperature for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.[8] The RNA will form a small, often invisible, gel-like pellet on the side or bottom of the tube.

RNA Wash

- Carefully decant the supernatant without disturbing the RNA pellet.
- Wash the pellet with 1 mL of 75% ethanol (prepared with RNase-free water).[8]
- Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.[8]
- Carefully discard the supernatant. It is important to remove as much of the ethanol as
 possible without disturbing the pellet. A brief, second centrifugation (pulse spin) can help to
 collect residual liquid for removal.

RNA Solubilization

- Air-dry the RNA pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this will make it difficult to resuspend.[6][8]
- Resuspend the RNA pellet in 20-50 μL of RNase-free water by pipetting up and down.
- To facilitate dissolution, incubate the sample at 55-60°C for 10-15 minutes.

Quality Control and Quantification

The quality and quantity of the extracted RNA should be assessed before downstream applications.



| Parameter | Method | Acceptable Range |
|--------------------------------|----------------------------------------------------------|-----------------------------------------------|
| Concentration | UV Spectrophotometry (A260) | Application-dependent |
| Purity (Protein Contamination) | A260/A280 Ratio | 1.8 - 2.1 |
| Purity (Organic Contamination) | A260/A230 Ratio | > 1.8 |
| Integrity | Denaturing Agarose Gel Electrophoresis or Bioanalyzer | Intact 28S and 18S rRNA bands (ratio ~2:1) |

Troubleshooting Guide



| Issue | Possible Cause(s) | Recommendation(s) |
|----------------------------------|-------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low RNA Yield | - Incomplete cell lysis or homogenization Insufficient starting material RNA pellet lost during washing steps. | - Ensure complete cell lysis by visual inspection Increase the number of cells used Be careful when decanting supernatants; consider using a micropipette to remove the final wash. |
| RNA Degradation | - RNase contamination of reagents or equipment Improper sample handling or storage. | - Use certified RNase-free reagents and plasticware Work quickly and keep samples on ice whenever possible Store RNA at -80°C. |
| Genomic DNA Contamination | - Aspiration of the interphase during phase separation Overloading the lysis reagent. [9] | - Carefully remove the aqueous phase, leaving a small amount behind to avoid the interphase Use the recommended amount of starting material for the volume of lysis reagent Perform an on-column DNase digestion or a DNase treatment in solution followed by re-purification. |
| Low A260/A280 Ratio (<1.8) | - Phenol or protein contamination.[9] | - Ensure no phenol (organic phase) is carried over with the aqueous phase Repeat the chloroform extraction step.[10]-Re-precipitate the RNA. |
| Low A260/A230 Ratio (<1.8) | - Guanidinium thiocyanate or phenol contamination. | - Ensure the RNA pellet is properly washed with 75% ethanol Perform an additional ethanol wash.[10] |
| RNA Pellet Difficult to Dissolve | - Over-drying the RNA pellet. | - Avoid excessive air-drying Heat the resuspended RNA at |



55-60°C for 10-15 minutes.[6]

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